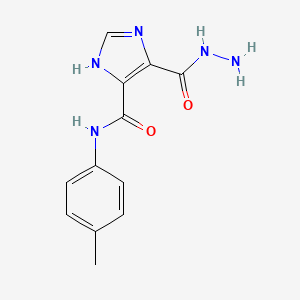![molecular formula C17H20N2O4S B1299141 Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 350997-01-2](/img/structure/B1299141.png)
Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a product used in proteomics research .
Chemical Reactions Analysis
Specific chemical reactions involving this compound aren’t available in the search results. It’s primarily used in proteomics research .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 348.42 . Other properties such as melting point, boiling point, and density weren’t available in the search results .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks within cells .
Drug Discovery
In the field of drug discovery, this molecule serves as a potential intermediate or building block . It can be used to synthesize novel compounds that may exhibit therapeutic properties, aiding in the development of new medications .
Biochemical Assays
Researchers employ this compound in biochemical assays to study enzyme kinetics and inhibitor screening. Its unique structure allows for the exploration of enzyme-substrate interactions and the development of inhibitors for disease-related enzymes .
Molecular Biology
In molecular biology, it’s applied in the study of gene expression and regulation. The compound can be used to modify nucleic acids or proteins, thereby affecting gene transcription and translation processes .
Chemical Biology
Chemical biology research uses this compound to investigate cell signaling pathways. By interacting with specific proteins or receptors, it can help in understanding the molecular mechanisms of signal transduction .
Material Science
The compound’s unique properties make it suitable for material science applications, such as the development of organic semiconductors or photovoltaic materials. Its molecular structure could influence the electrical conductivity and light-absorbing characteristics of materials .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound for calibrating instruments or validating analytical methods. Its well-defined structure and properties ensure accurate and precise measurements .
Environmental Science
Lastly, this compound can be applied in environmental science to study the degradation of organic molecules. It can serve as a model compound to understand the environmental fate of similar organic chemicals .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9(2)23-17(21)13-10(3)14(24-15(13)18)16(20)19-11-5-7-12(22-4)8-6-11/h5-9H,18H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKABJHVIHZIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




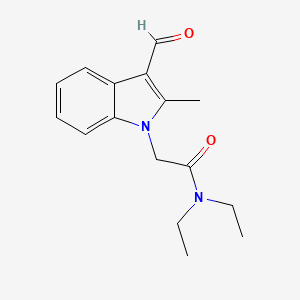
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
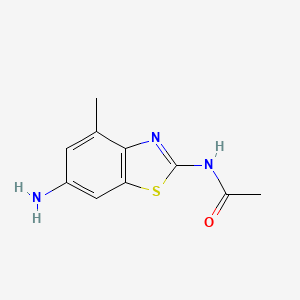

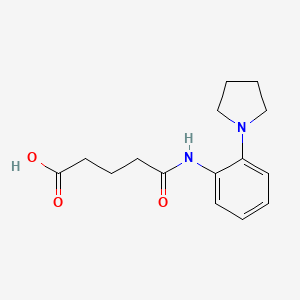
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
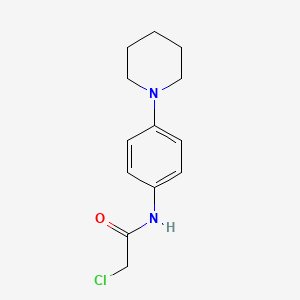
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

